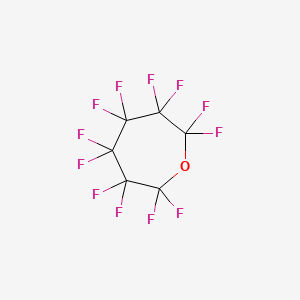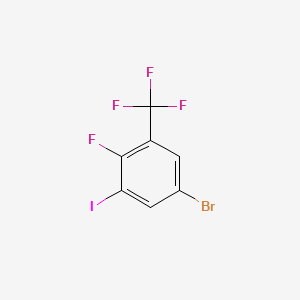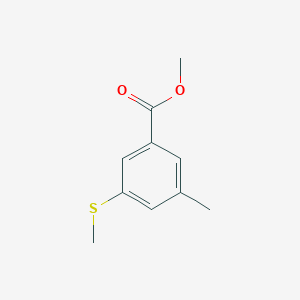![molecular formula C10H6O B14759969 Azuleno[1,2-B]oxirene CAS No. 277-81-6](/img/structure/B14759969.png)
Azuleno[1,2-B]oxirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azuleno[1,2-B]oxirene is a compound that belongs to the class of azulene derivatives. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique chemical properties. This compound is characterized by the fusion of an oxirene ring with the azulene structure, which imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-B]oxirene typically involves the reaction of azulene derivatives with appropriate reagents to introduce the oxirene ring. One common method involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . This method highlights the importance of using specific reagents and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Azuleno[1,2-B]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azulene-1,2-dione derivatives, while reduction may produce azulene-1,2-diol derivatives.
科学研究应用
Azuleno[1,2-B]oxirene has a wide range of scientific research applications:
作用机制
The mechanism of action of azuleno[1,2-B]oxirene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their activity. For example, azulene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Azuleno[1,2-B]oxirene can be compared with other azulene derivatives, such as guaiazulene and chamazulene . These compounds share the azulene core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties. For instance:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits anti-allergic and anti-inflammatory activities.
The uniqueness of this compound lies in its oxirene ring, which provides additional reactivity and potential for diverse applications.
属性
CAS 编号 |
277-81-6 |
|---|---|
分子式 |
C10H6O |
分子量 |
142.15 g/mol |
IUPAC 名称 |
azuleno[1,2-b]oxirene |
InChI |
InChI=1S/C10H6O/c1-2-4-7-6-9-10(11-9)8(7)5-3-1/h1-6H |
InChI 键 |
HJWOWQYDMYTIJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=C2C=C1)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


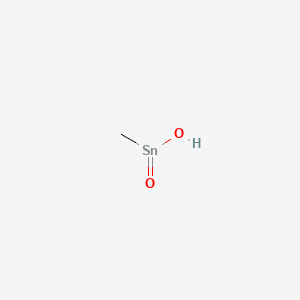
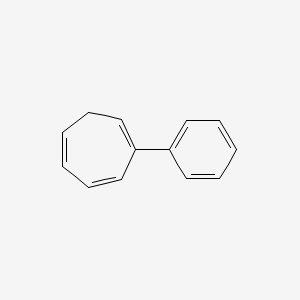
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)

![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
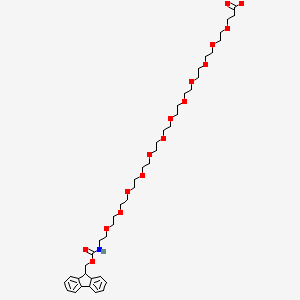
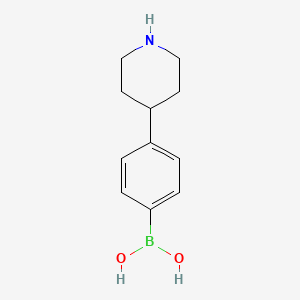
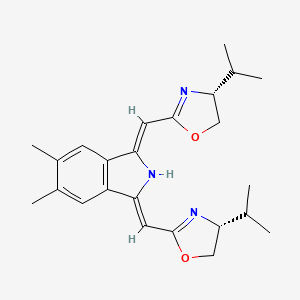
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
